molecular formula C21H27N5O4 B2653134 8-(4-ethoxyphenyl)-2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941996-14-1

8-(4-ethoxyphenyl)-2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No. B2653134
CAS RN: 941996-14-1
M. Wt: 413.478
InChI Key: RHPSPZAGQYJZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-ethoxyphenyl)-2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C21H27N5O4 and its molecular weight is 413.478. The purity is usually 95%.
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Scientific Research Applications

Imidazo[1,2,4]Triazine Derivatives and Related Compounds

Antiviral and Antimicrobial Activities

Imidazo[1,2-a]-s-triazine nucleosides, including derivatives like the one mentioned, have been synthesized and tested for antiviral activity against type 1 herpes, type 13 rhino, and type 3 parainfluenza viruses in tissue culture. Moderate rhinovirus activity was observed for several compounds at non-toxic dosage levels (Kim et al., 1978). Similarly, other derivatives have shown antimicrobial activities, indicating their potential as therapeutic agents against bacterial and fungal infections (Bektaş et al., 2007).

Anti-inflammatory and Analgesic Properties

Compounds derived from visnaginone and khellinone, related to the triazine structure, have been synthesized and shown to possess analgesic and anti-inflammatory activities. These compounds were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors and displayed significant inhibitory activity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Potential in Cancer Therapy

Certain imidazo[2,1-c][1,2,4]triazine derivatives have been identified for their antitumor activity, demonstrating cytotoxic activities against various human carcinoma cells, including LS180, HeLa, T47D, A549, and RPMI 8226. This suggests their potential application in cancer therapy, with some compounds showing non-toxicity towards normal cell lines, highlighting their selectivity (Sztanke et al., 2007).

properties

IUPAC Name

8-(4-ethoxyphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-3-30-17-6-4-16(5-7-17)24-12-13-25-19(28)20(29)26(22-21(24)25)14-18(27)23-10-8-15(2)9-11-23/h4-7,15H,3,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPSPZAGQYJZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-ethoxyphenyl)-2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

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